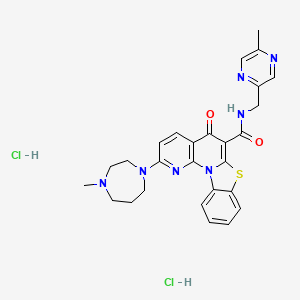

CX-5461 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H29Cl2N7O2S |

|---|---|

Molekulargewicht |

586.5 g/mol |

IUPAC-Name |

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride |

InChI |

InChI=1S/C27H27N7O2S.2ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;;/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36);2*1H |

InChI-Schlüssel |

LXNKBUVQVKWAHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CX-5461 Dihydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-5461, also known as Pidnarulex, is a first-in-class anti-cancer agent that has garnered significant interest for its multi-faceted mechanism of action. Initially identified as a selective inhibitor of RNA Polymerase I (Pol I), subsequent research has revealed its role as a potent G-quadruplex stabilizer and an inducer of the DNA damage response. This technical guide provides an in-depth overview of the core mechanisms by which CX-5461 exerts its cytotoxic effects on cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Core Mechanisms of Action

CX-5461's anti-neoplastic activity is not attributed to a single mode of action but rather a synergistic combination of several mechanisms that collectively overwhelm cancer cells' survival capabilities.

Inhibition of RNA Polymerase I Transcription

The initial characterization of CX-5461 identified it as a selective inhibitor of Pol I-mediated transcription of ribosomal RNA (rRNA) genes.[1] Cancer cells, with their high proliferation rates, are heavily dependent on ribosome biogenesis to sustain protein synthesis.[2] By targeting this process, CX-5461 effectively curtails the production of ribosomes, leading to a state of "nucleolar stress."

The primary mechanism of Pol I inhibition involves CX-5461 preventing the binding of the selectivity factor 1 (SL1) complex to the rDNA promoter.[3] This action obstructs the formation of the pre-initiation complex, a critical step for the initiation of rDNA transcription by Pol I.[4][5] This disruption of ribosome biogenesis can trigger both p53-dependent and -independent cell death pathways.[4][5] In p53-competent cells, nucleolar stress leads to the release of ribosomal proteins that sequester MDM2, thereby stabilizing and activating p53 to induce apoptosis or senescence.[6]

G-Quadruplex Stabilization

A pivotal discovery in understanding CX-5461's efficacy was its ability to bind and stabilize G-quadruplex (G4) structures.[7][8] G4s are non-canonical secondary DNA structures that form in guanine-rich regions of the genome, such as in telomeres and oncogene promoters (e.g., c-MYC).[9] By stabilizing these structures, CX-5461 creates roadblocks for DNA replication and transcription machinery, leading to replication fork stalling and the generation of DNA double-strand breaks.[9][10]

This G4 stabilizing activity is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[8][10] The inability to efficiently repair the CX-5461-induced DNA damage leads to synthetic lethality, a key therapeutic strategy being explored in clinical trials.[4][9]

Induction of the DNA Damage Response (DDR)

The cellular consequences of both Pol I inhibition and G4 stabilization converge on the activation of the DNA Damage Response (DDR). CX-5461 has been shown to induce replication stress and activate key DDR kinases such as ATM and ATR.[11][12] This activation leads to the phosphorylation of downstream targets like CHK1 and CHK2, resulting in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[3][11] If the damage is irreparable, the DDR can signal for the initiation of apoptosis.[11]

Recent evidence also points to CX-5461's ability to induce the accumulation of cytosolic double-stranded DNA (dsDNA), which in turn activates the cGAS-STING innate immune pathway.[9][12] This activation leads to the production of type I interferons and other inflammatory cytokines, potentially enhancing anti-tumor immunity.[9][12]

Topoisomerase II Poisoning

Further research has suggested that CX-5461 also acts as a topoisomerase II (TOP2) poison.[7][13] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. TOP2 poisons stabilize the transient covalent complex between TOP2 and DNA, leading to the accumulation of DNA double-strand breaks. While the precise mechanism of CX-5461's interaction with TOP2 is still under investigation, it is believed to contribute to the overall genotoxic stress induced by the compound.[7][13]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of CX-5461 across various cancer cell lines and clinical trial settings.

Table 1: In Vitro Activity of CX-5461

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HCT 116 | Colon Carcinoma | Pol I Transcription Inhibition | IC50 | 142 nM | [1] |

| A375 | Malignant Melanoma | Pol I Transcription Inhibition | IC50 | 113 nM | [14] |

| MIA PaCa-2 | Pancreatic Carcinoma | Pol I Transcription Inhibition | IC50 | 54 nM | [14] |

| Panel of 50 Human Cancer Cell Lines | Various | Antiproliferative Activity | Median EC50 | 147 nM | [1] |

| 5 Nontransformed Cell Lines | Various | Antiproliferative Activity | Median EC50 | ~5000 nM | [1] |

| Eμ-Myc Lymphoma Cells | B-cell Lymphoma | Pol I Transcription Inhibition | IC50 (1 hr) | 27.3 ± 8.1 nM | [14] |

| Eμ-Myc Lymphoma Cells | B-cell Lymphoma | Cell Death | IC50 (16 hr) | 5.4 ± 2.1 nM | [14] |

Table 2: Clinical Trial Data for CX-5461

| Trial Identifier | Phase | Cancer Type | Dose Levels | Key Findings | Reference |

| NCT02719977 | I | Advanced Solid Tumors | 50-650 mg/m² | Recommended Phase II Dose: 475 mg/m² on days 1, 8, and 15 of a 28-day cycle. Disease control rate of 20%. Responses observed primarily in patients with HR-defective tumors. | [4][7] |

| ACTRN12613001061729 | I | Advanced Hematologic Cancers | Up to 170 mg/m² | MTD of 170 mg/m². One patient with anaplastic large cell lymphoma achieved a prolonged partial response. | [15] |

| NCT04890613 | Ib | Solid Tumors with BRCA1/2, PALB2, or HRD mutations | 250 mg/m² and 325 mg/m² | Ongoing study to determine a tolerable dose for Phase II trials in a targeted population. | [7][9] |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of CX-5461.

Quantitative Reverse Transcription PCR (qRT-PCR) for Pol I Transcription Inhibition

Objective: To quantify the inhibition of 45S pre-rRNA synthesis as a measure of Pol I activity.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of CX-5461 or vehicle control for a specified time (e.g., 2-4 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into cDNA using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform quantitative PCR using primers specific for the 45S pre-rRNA transcript. Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.

-

Data Analysis: Calculate the relative expression of 45S pre-rRNA in treated versus control cells using the ΔΔCt method.

Cell Viability Assay

Objective: To determine the antiproliferative effect of CX-5461.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of CX-5461.

-

Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Add a viability reagent such as MTS or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control and plot the dose-response curve to calculate the EC50 value.

Western Blotting for DNA Damage Response

Objective: To detect the activation of DDR proteins.

Methodology:

-

Cell Lysis: Treat cells with CX-5461 for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against DDR markers (e.g., phospho-ATM, phospho-ATR, γH2AX).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways

Caption: Overview of CX-5461's multi-faceted mechanism of action in cancer cells.

Experimental Workflow

Caption: A generalized workflow for preclinical evaluation of CX-5461.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient rRNA synthesis inhibition with CX-5461 is sufficient to elicit growth arrest and cell death in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Relationship - CX-5461 - activates - apoptotic process [biokb.lcsb.uni.lu]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. The RNA polymerase I transcription inhibitor CX-5461 cooperates with topoisomerase 1 inhibition by enhancing the DNA damage response in homologous recombination-proficient high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Targeting of RNA Polymerase I Transcription Using CX-5461 in Combination with Radiation Enhances Tumour Cell Killing Effects in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CX-5461 in Ribosomal RNA Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX-5461, a first-in-class small molecule inhibitor, has emerged as a promising anti-cancer agent primarily through its targeted disruption of ribosomal RNA (rRNA) synthesis. This document provides a comprehensive technical overview of the molecular mechanisms underpinning CX-5461's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While initially identified as a selective inhibitor of RNA Polymerase I (Pol I) transcription, further research has unveiled a multi-faceted mechanism of action that includes the stabilization of G-quadruplexes and poisoning of Topoisomerase II, contributing to its potent cytotoxic effects in cancer cells. This guide serves as a resource for researchers and drug development professionals seeking a deeper understanding of CX-5461's role in oncology.

Introduction to CX-5461 and Ribosome Biogenesis

Cancer cells are characterized by an elevated demand for protein synthesis to sustain their rapid growth and proliferation. This necessitates an upregulation of ribosome biogenesis, the intricate process of producing ribosomes. A rate-limiting step in this process is the transcription of ribosomal DNA (rDNA) into rRNA by RNA Polymerase I (Pol I) within the nucleolus.[1] Consequently, targeting the Pol I transcription machinery presents a selective therapeutic window for cancer treatment.

CX-5461 was developed as a selective inhibitor of Pol I transcription.[2] It has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown promise in preclinical and early-phase clinical trials for both hematologic malignancies and solid tumors.[1][3]

Mechanism of Action: A Multi-pronged Attack

The anti-neoplastic activity of CX-5461 is not limited to a single mode of action. It exerts its effects through several interconnected mechanisms that ultimately converge on the disruption of cellular homeostasis and induction of cell death.

Primary Mechanism: Inhibition of RNA Polymerase I Transcription

The principal mechanism of CX-5461 is the direct inhibition of Pol I-mediated rRNA synthesis.[3] This is achieved by preventing the binding of the transcription initiation factor SL1 (Selectivity factor 1) to the rDNA promoter.[1][4] The SL1 complex is crucial for the recruitment of Pol I to the rDNA, and its displacement by CX-5461 effectively halts the initiation of rRNA transcription.[5][6] This leads to a rapid decrease in the levels of 45S pre-rRNA, the precursor to mature rRNAs.[7]

dot

Caption: CX-5461 inhibits Pol I transcription by blocking SL1 binding.

Secondary Mechanisms Contributing to Cytotoxicity

Beyond its primary effect on Pol I, CX-5461 exhibits other crucial anti-cancer activities:

-

G-quadruplex Stabilization: CX-5461 can bind to and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures in DNA and RNA.[8][9][10] G4 structures are enriched in telomeres and promoter regions of oncogenes. Their stabilization by CX-5461 can impede DNA replication and transcription, leading to DNA damage and cell cycle arrest.[9][10] This mechanism is particularly effective in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[9][10]

-

Topoisomerase II Poisoning: CX-5461 has been shown to act as a Topoisomerase II (TOP2) poison.[11][12] By trapping TOP2 on the DNA, it leads to the formation of double-strand breaks, further contributing to the DNA damage response and apoptosis.[11][13]

Downstream Cellular Responses

The inhibition of rRNA synthesis and induction of DNA damage by CX-5461 trigger a cascade of cellular stress responses:

-

Nucleolar Stress Response: The disruption of ribosome biogenesis initiates a "nucleolar stress" response. This involves the release of ribosomal proteins, such as RPL5 and RPL11, from the nucleolus. These proteins can then bind to and inhibit MDM2, a negative regulator of the tumor suppressor p53.[7] This leads to the stabilization and activation of p53, resulting in cell cycle arrest, senescence, or apoptosis.[7]

-

DNA Damage Response (DDR): The DNA damage induced by G4 stabilization and TOP2 poisoning activates the ATM and ATR signaling pathways.[7] This leads to the phosphorylation of downstream checkpoint kinases CHK1 and CHK2, which enforce cell cycle arrest to allow for DNA repair. If the damage is irreparable, these pathways can trigger apoptosis.[5][7] Notably, CX-5461 can induce these responses in both p53-dependent and p53-independent manners.[7][8]

dot

Caption: CX-5461's multifaceted mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of CX-5461 from preclinical and clinical studies.

Table 1: In Vitro Activity of CX-5461 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | p53 Status | Reference |

| A375 | Melanoma | ~250 | Wild-type | |

| CaSki | Cervical Cancer | 35 - >1000 | HPV-inactivated | [7] |

| LN18 | Glioblastoma | 35 - >1000 | Mutant | [7] |

| PEO1 | Ovarian Cancer | 35 - >1000 | Mutant | [7] |

| SUIT-2-28 | Pancreatic Cancer | 180 | Mutant | |

| PANC-1 | Pancreatic Cancer | 200 | Mutant | |

| PDAC-3 | Pancreatic Cancer (Primary) | 260 | Not Specified | |

| Various Breast Cancer Lines | Breast Cancer | 1500 - 11350 | Various | |

| HCT116 | Colorectal Carcinoma | Not Specified | Wild-type | [6] |

| POLQ-null HCT116 | Colorectal Carcinoma | 11.97 | Wild-type | [6] |

Table 2: Phase I Clinical Trial Dose Escalation and Recommended Phase II Dose (RP2D)

| Clinical Trial ID | Patient Population | Dose Levels (mg/m²) | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities | Reference |

| ACTRN12613001061729 | Advanced Hematologic Cancers | 25, 50, 100, 170, 250 | 170 mg/m² (every 3 weeks) | Palmar-plantar erythrodysesthesia | [5][8][11] |

| NCT02719977 | Advanced Solid Tumors | 50 - 650 | 475 mg/m² (days 1, 8, 15 every 4 weeks) | Phototoxicity | [3][13] |

Table 3: Inhibition of 45S pre-rRNA Synthesis by CX-5461

| Cell Line | CX-5461 Concentration | Duration of Treatment | % Inhibition of 45S pre-rRNA | Reference |

| CaSki | Dose-dependent | 72 hours | Significant decrease | [7] |

| A375 | Not Specified | Not Specified | Reduction observed | [7] |

| SEM | 250 nM | 3 hours | >50% | [7] |

| NALM-6 | 500 nM | 3 hours | >50% | [7] |

| PANC-1 | 50 nM | 24 hours | No significant effect | |

| PANC-1 | 1 µM | Not Specified | Significant reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CX-5461.

Quantitative Real-Time PCR (qRT-PCR) for 45S pre-rRNA Levels

This protocol is used to quantify the inhibition of Pol I transcription by measuring the levels of 45S pre-rRNA.

Materials:

-

Cancer cell lines of interest

-

CX-5461

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for 45S pre-rRNA and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of CX-5461 or vehicle control (DMSO) for the desired time period (e.g., 3, 24, 48, 72 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for the 5' external transcribed spacer (5' ETS) region of the 45S pre-rRNA and a housekeeping gene for normalization.

-

Human 45S pre-rRNA (5' ETS) Forward Primer: GAACGGTGGTGTGTCGTT

-

Human 45S pre-rRNA (5' ETS) Reverse Primer: GGCAGCACTTCCACGTA

-

-

Data Analysis: Calculate the relative expression of 45S pre-rRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

dot

Caption: Workflow for qRT-PCR analysis of 45S pre-rRNA.

Cell Viability Assays

4.2.1. MTS Assay

This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan (B1609692) product by viable cells.

Materials:

-

Cancer cell lines

-

CX-5461

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution, Promega)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow to attach overnight.

-

Treatment: Treat cells with a serial dilution of CX-5461 or vehicle control for 72-96 hours.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.

4.2.2. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Materials:

-

Cancer cell lines

-

CX-5461

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with various concentrations of CX-5461 for 24 hours.

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet solution.

-

Colony Counting: Count the number of colonies (containing at least 50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control.

Western Blotting

This technique is used to detect and quantify specific proteins, such as those involved in the DNA damage response (γH2AX) and p53 signaling.

Materials:

-

Cancer cell lines

-

CX-5461

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with CX-5461, harvest, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

CX-5461

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with CX-5461, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in PI staining solution.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the association of specific proteins with specific DNA regions. In the context of CX-5461, it can be used to assess the binding of Pol I transcription factors to the rDNA promoter.

Materials:

-

Cancer cell lines

-

CX-5461

-

Formaldehyde

-

Glycine

-

Lysis and wash buffers

-

Antibodies for immunoprecipitation (e.g., anti-SL1, anti-UBF, anti-Pol I)

-

Protein A/G magnetic beads

-

qPCR primers for the rDNA promoter region

-

Real-time PCR instrument

Procedure:

-

Cross-linking: Treat cells with CX-5461, then cross-link protein-DNA complexes with formaldehyde. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with specific antibodies (e.g., anti-SL1, anti-UBF) overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Quantify the amount of rDNA promoter DNA in the immunoprecipitated samples by qPCR using specific primers.

-

Human rDNA Promoter Forward Primer: CCTGTTTGAGGCCCCG

-

Human rDNA Promoter Reverse Primer: CCCTCCGGGACGCTCC

-

-

Data Analysis: Normalize the amount of immunoprecipitated DNA to the input DNA.

dot

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

CX-5461 represents a novel and multifaceted approach to cancer therapy. Its primary mechanism of inhibiting ribosomal RNA synthesis by targeting the Pol I transcription machinery is augmented by its ability to stabilize G-quadruplexes and poison Topoisomerase II. This combination of activities leads to profound cellular stress, activating DNA damage and nucleolar stress response pathways that culminate in cell cycle arrest, senescence, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of CX-5461. A thorough understanding of its complex mechanism of action is crucial for the rational design of future clinical trials, including the identification of predictive biomarkers and effective combination strategies.

References

- 1. youtube.com [youtube.com]

- 2. Inhibition of RNA polymerase I transcription initiation by CX-5461 activates non-canonical ATM/ATR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SimpleChIP® Human 28S rDNA Repeat Primers | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of RNA polymerase I transcription initiation by CX-5461 activates non-canonical ATM/ATR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ijbs.com [ijbs.com]

- 10. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Targeting of RNA Polymerase I Transcription Using CX-5461 in Combination with Radiation Enhances Tumour Cell Killing Effects in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of RNA polymerase I transcription initiation by CX-5461 activates non-canonical ATM/ATR signaling [ouci.dntb.gov.ua]

- 13. oncotarget.com [oncotarget.com]

CX-5461 as a G-Quadruplex Stabilizer in Oncogene Promoters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX-5461, also known as Pidnarulex, is a first-in-class anti-cancer agent that has garnered significant attention for its multifaceted mechanism of action.[1][2][3] Initially identified as a selective inhibitor of RNA Polymerase I (Pol I) transcription, subsequent research has robustly characterized CX-5461 as a potent stabilizer of G-quadruplex (G4) DNA structures.[1][4] These four-stranded secondary structures are highly prevalent in the promoter regions of numerous oncogenes, including c-MYC, and in telomeres.[1] By binding to and stabilizing these G4 structures, CX-5461 impedes DNA replication and transcription, leading to DNA damage and the induction of a potent anti-tumor response.[1][4][5] This activity is particularly cytotoxic in cancer cells with pre-existing deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations, creating a synthetic lethal therapeutic window.[4][5] CX-5461 has been granted 'Fast Track Designation' by the FDA and is being evaluated in clinical trials for patients with cancers harboring DNA repair deficiencies.[1][2][3] This document provides a comprehensive technical overview of CX-5461's core mechanism as a G4 stabilizer, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its molecular pathways and experimental evaluation.

Core Mechanism of Action: G-Quadruplex Stabilization

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are composed of stacked G-quartets, which are planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. These structures are notably enriched in the promoter regions of many oncogenes, where they are believed to act as regulatory elements for gene expression.[6]

CX-5461 exerts its primary anti-neoplastic effect by binding to and stabilizing these G4 structures.[1] This stabilization has several critical downstream consequences:

-

Transcriptional Repression: By locking the promoter DNA in a G4 conformation, CX-5461 can physically obstruct the assembly of the transcription machinery, thereby downregulating the expression of key oncogenes like c-MYC.[1][7]

-

Replication Stress and DNA Damage: Stabilized G4 structures act as roadblocks to the DNA replication machinery.[4] The collision of replication forks with these structures leads to fork stalling, collapse, and the formation of DNA double-strand breaks (DSBs).[4][5][8]

-

Activation of the DNA Damage Response (DDR): The induction of DSBs triggers a robust cellular DNA damage response, primarily mediated by the ATM and ATR kinases.[8][9][10] This signaling cascade leads to cell cycle arrest, senescence, or apoptosis.[1][11][12]

-

Synthetic Lethality: In healthy cells, the DNA damage induced by CX-5461 can be repaired by functional DDR pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[4] However, in cancer cells with mutations in key HR genes (e.g., BRCA1, BRCA2, PALB2), this repair is compromised. The inability to repair the CX-5461-induced DNA damage leads to catastrophic genomic instability and selective cell death, a concept known as synthetic lethality.[4][5] This provides a therapeutic rationale for using CX-5461 in patients with HR-deficient tumors.[4][13]

While G4 stabilization is a principal mechanism, CX-5461 has also been reported to function as a Topoisomerase II (Top2) poison, which may contribute to its DNA-damaging effects.[1][14] It is plausible that these mechanisms are interconnected, as G4 stabilization might trap Top2 on the DNA, enhancing its poisoning.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of CX-5461 activity from various studies.

Table 1: In Vitro Inhibitory Activity of CX-5461

| Parameter | Assay Type | Value | Cell Line / System | Reference |

|---|---|---|---|---|

| Pol I Transcription IC₅₀ | Nuclear Extract Assay | 0.7 µM | Human Nuclear Extract | [15] |

| Pol II Transcription IC₅₀ | Nuclear Extract Assay | 11 µM | Human Nuclear Extract | [15] |

| Pol III Transcription IC₅₀ | Nuclear Extract Assay | 4 µM | Human Nuclear Extract | [15] |

| pre-rRNA Depletion IC₅₀ | qRT-PCR | 0.25 µM | Cancer Cells | [15] |

| c-Myc mRNA Depletion IC₅₀ | qRT-PCR | 3.72 µM | Cancer Cells | [15] |

| Cell Viability IC₅₀ (Average) | Alamar Blue Assay | 78 nM | Panel of 20 Cancer Lines | [15] |

| Cell Viability IC₅₀ Range | MTS Assay | 35 nM to >1 µM | Panel of Solid Cancer Lines |[12] |

Table 2: G-Quadruplex Stabilization Properties of CX-5461

| G4 DNA Substrate | Assay Type | Parameter | Result | Reference |

|---|---|---|---|---|

| Human Telomeric G4 | FRET Melting | ΔTₘ (°C) | Most Pronounced Stabilization | [1] |

| c-KIT1 Promoter G4 | FRET Melting | ΔTₘ (°C) | Intermediate Stabilization | [1] |

| c-MYC Promoter G4 | FRET Melting | ΔTₘ (°C) | Moderate Stabilization | [1] |

| Duplex DNA | FRET Melting | ΔTₘ (°C) | Least Effect |[1] |

Table 3: Unfolding Kinetics of CX-5461-c-MYC G4 Complex (Single-Molecule Force Spectroscopy)

| Complex Stoichiometry (CX-5461:G4) | Zero-Force Unfolding Rate (s⁻¹) | Reference |

|---|---|---|

| 1:1 | (2.4 ± 0.9) × 10⁻⁸ | [16] |

| 2:1 | (1.4 ± 1.0) × 10⁻⁹ |[16] |

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts related to CX-5461.

Caption: CX-5461 stabilizes promoter G-quadruplexes, leading to DNA damage and synthetic lethality in repair-deficient cancer cells.

References

- 1. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Therapy | The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment | springermedicine.com [springermedicine.com]

- 4. aparicio.molonc.ca [aparicio.molonc.ca]

- 5. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours. [repository.cam.ac.uk]

- 6. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CX-5461 causes nucleolar compaction, alteration of peri- and intranucleolar chromatin arrangement, an increase in both heterochromatin and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Targeting of RNA Polymerase I Transcription Using CX-5461 in Combination with Radiation Enhances Tumour Cell Killing Effects in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 1 CX-5461 Trial (Canadian Cancer Trials Group Trial IND.231) - EGA European Genome-Phenome Archive [ega-archive.org]

- 14. pnas.org [pnas.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Unfolding rates of 1:1 and 2:1 complex of CX-5461 and c- MYC promoter G-quadruplexes revealed by single-molecule force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Topoisomerase II Poisoning Effect of CX-5461: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-5461, a small molecule initially developed as a selective inhibitor of RNA Polymerase I (Pol I) transcription, has emerged as a potent anti-cancer agent with a multi-faceted mechanism of action.[1][2] While its effects on ribosome biogenesis are significant, a primary driver of its cytotoxicity is its function as a topoisomerase II (TOP2) poison.[1][3] This technical guide provides an in-depth exploration of the TOP2 poisoning effect of CX-5461, detailing the underlying molecular mechanisms, the cellular consequences, and the experimental protocols to investigate these effects.

The Dual Mechanism of CX-5461: G-Quadruplex Stabilization and TOP2 Poisoning

CX-5461's ability to poison TOP2 is intricately linked to its role as a G-quadruplex (G4) stabilizer.[2][4] G4s are secondary DNA structures formed in guanine-rich sequences, and their stabilization by ligands like CX-5461 can create topological stress and impede the progression of replication and transcription machinery.[2][4]

This stabilization of G4 structures is thought to enhance the trapping of TOP2 on the DNA.[5] TOP2 enzymes, which include two isoforms, TOP2A and TOP2B, are essential for resolving DNA topological problems by introducing transient double-strand breaks (DSBs).[5][6] CX-5461 interferes with the re-ligation step of this process, leading to an accumulation of TOP2-DNA cleavage complexes (TOP2cc), which are highly cytotoxic lesions.[1][3] While both isoforms are affected, some evidence suggests that CX-5461 may preferentially target TOP2B.[5][6]

Cellular Response to CX-5461-Induced TOP2 Poisoning

The accumulation of TOP2cc and subsequent DSBs triggers a robust DNA Damage Response (DDR).[3][7] This signaling cascade is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[3][8]

Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2.[8] This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[9] The DDR initiated by CX-5461 can proceed through both p53-dependent and -independent pathways.[10][11][12] In p53-proficient cells, p53 is stabilized and activated, further contributing to cell cycle arrest and apoptosis.[8] However, CX-5461 retains cytotoxic activity in p53-deficient cells, highlighting the importance of the p53-independent apoptotic pathways.[11][12]

Quantitative Data: IC50 Values of CX-5461

The cytotoxic potency of CX-5461 varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.169 | [13] |

| OVCAR3 | Ovarian Adenocarcinoma | 0.012 | [5] |

| OV90 | Ovarian Adenocarcinoma | 5.17 | [5] |

| Hs578T | Breast Carcinoma | 9.24 | [14] |

| T47D | Breast Carcinoma | 11.35 | [14] |

| BT474 | Breast Carcinoma | 4.33 | [14] |

| BT483 | Breast Carcinoma | 6.64 | [14] |

| PANC-1 | Pancreatic Carcinoma | ~0.05 (Radiosensitizing dose) | [7] |

| U251 | Glioblastoma | ~0.05 (Radiosensitizing dose) | [7] |

| HeLa | Cervical Carcinoma | ~0.05 (Radiosensitizing dose) | [7] |

| PSN1 | Pancreatic Carcinoma | ~0.05 (Radiosensitizing dose) | [7] |

Experimental Protocols

In Vitro Topoisomerase II Decatenation Assay

This assay assesses the ability of CX-5461 to inhibit the decatenating activity of TOP2 in a cell-free system.[2]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Purified human TOP2A or TOP2B enzyme (e.g., from TopoGEN).

-

Assay buffer (typically provided with the enzyme).

-

ATP.

-

CX-5461 at various concentrations (a known TOP2 poison like etoposide (B1684455) or doxorubicin should be used as a positive control, and a vehicle control, e.g., DMSO, as a negative control).

-

-

Incubation: Add catenated kinetoplast DNA (kDNA) to the reaction mixture.

-

Reaction: Incubate the mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

-

Analysis: In the absence of an inhibitor, TOP2 will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles. In the presence of a TOP2 poison like CX-5461, the decatenation will be inhibited, and the kDNA will remain as a high-molecular-weight complex in the loading well.

Trapped in Agarose DNA Immunostaining (TARDIS) for TOP2 Cleavage Complexes

This cell-based assay allows for the in situ detection and quantification of TOP2cc.[1]

Principle:

Cells are embedded in agarose on a microscope slide, lysed, and subjected to high-salt treatment to remove non-covalently bound proteins. Covalently linked TOP2-DNA complexes are retained and can be detected by immunofluorescence using an anti-TOP2 antibody.[1]

Protocol Outline:

-

Cell Treatment: Treat cells with CX-5461 for the desired time and concentration. Include positive (e.g., etoposide) and negative (vehicle) controls.

-

Embedding: Resuspend cells in low-melting-point agarose and spread the mixture onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis buffer containing a mild detergent (e.g., SDS) to lyse the cells and release the nuclear contents.

-

High-Salt Wash: Wash the slides with a high-salt buffer to remove non-covalently bound proteins.

-

Immunostaining:

-

Fix the remaining DNA and proteins.

-

Permeabilize the samples.

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against TOP2A or TOP2B.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of TOP2cc foci per nucleus.

Alkaline Comet Assay for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9]

Protocol:

-

Cell Preparation: Treat cells with CX-5461. Harvest the cells and resuspend them in PBS.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in a cold lysis solution for at least 1 hour.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes.

-

Neutralization: Gently wash the slides with a neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that has migrated into the tail. Quantify the damage using appropriate software to measure parameters like tail length, tail intensity, and tail moment.

Immunofluorescence Staining for γH2AX and 53BP1 Foci

This method is used to visualize and quantify the formation of DSBs by detecting the accumulation of DNA damage marker proteins at the break sites.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with CX-5461 for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or 53BP1.

-

Secondary Antibody Incubation: Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

-

Quantification: Count the number of γH2AX and 53BP1 foci per nucleus. An increase in the number of foci indicates an increase in DNA damage.

Cell Viability and Clonogenic Assays

These assays measure the cytotoxic and cytostatic effects of CX-5461.

MTS Assay (Cell Viability):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of CX-5461 concentrations for 24-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Clonogenic Assay (Long-term Survival):

-

Cell Seeding: Seed a low number of cells in a 6-well plate.

-

Treatment: Treat the cells with CX-5461 for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug and allow the cells to grow in fresh medium for 10-14 days until visible colonies form.

-

Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with CX-5461, then harvest and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The topoisomerase II poisoning activity of CX-5461 is a critical component of its anti-cancer efficacy. By stabilizing G-quadruplex structures and trapping TOP2 on the DNA, CX-5461 induces cytotoxic DNA double-strand breaks, leading to the activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and further elucidate the intricate molecular mechanisms underlying the potent anti-neoplastic effects of this promising therapeutic agent. Understanding these mechanisms is paramount for the rational design of combination therapies and the identification of patient populations most likely to benefit from CX-5461 treatment.

References

- 1. CX-5461 Preferentially Induces Top2α-Dependent DNA Breaks at Ribosomal DNA Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CX-5461 Treatment Leads to Cytosolic DNA-Mediated STING Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CX-5461 induces radiosensitization through modification of the DNA damage response and not inhibition of RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The primary mechanism of cytotoxicity of the chemotherapeutic agent CX-5461 is topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchtweet.com [researchtweet.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]

A Technical Guide to the p53-Dependent and -Independent Pathways Activated by CX-5461

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth examination of the molecular mechanisms of CX-5461, a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I). It delineates the distinct signaling cascades activated by this compound, focusing on both the canonical p53-dependent nucleolar stress response and the multifaceted p53-independent pathways, which include the DNA Damage Response (DDR), G-quadruplex stabilization, and c-MYC suppression.

Executive Summary

CX-5461 (Pidnarulex) is a potent and selective inhibitor of Pol I-mediated transcription of ribosomal RNA (rRNA) genes, a process fundamental to ribosome biogenesis.[1] As cancer cells exhibit a heightened dependency on ribosome production to sustain rapid growth and proliferation, targeting this pathway presents a compelling therapeutic window.[2] The primary mechanism of CX-5461 involves disrupting the formation of the Pol I pre-initiation complex at the rDNA promoter.[3] This action triggers potent anti-tumor responses through at least two major axes: a p53-dependent pathway initiated by nucleolar stress and several p53-independent pathways. The latter are critical for its efficacy in tumors with mutated or deleted TP53, a common feature in human cancers.[4] Recent evidence also points to CX-5461's roles as a G-quadruplex stabilizer and a topoisomerase II (Top2) poison, broadening its mechanistic profile.[5][6]

The p53-Dependent Pathway: Canonical Nucleolar Stress

In cells with wild-type p53, the primary response to CX-5461 is the activation of the nucleolar stress pathway.[7] This well-characterized signaling cascade functions as a critical tumor-suppressive checkpoint.

Mechanism:

-

Inhibition of rRNA Synthesis: CX-5461 prevents the binding of the SL1 transcription factor complex to the rDNA promoter, arresting Pol I transcription initiation.[3][8]

-

Nucleolar Disruption & RP Release: The cessation of rRNA transcription leads to the structural disintegration of the nucleolus. This causes the release of free ribosomal proteins (RPs), notably RPL5 and RPL11, into the nucleoplasm.[7][9]

-

MDM2 Sequestration: The released RPs bind to MDM2, the primary E3 ubiquitin ligase responsible for p53 degradation.[7]

-

p53 Stabilization and Activation: The sequestration of MDM2 by RPs prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the rapid accumulation and activation of the p53 protein.[3][9]

-

Induction of Apoptosis/Cell Cycle Arrest: Activated p53 transcriptionally upregulates target genes involved in cell fate decisions, such as CDKN1A (p21) to induce cell cycle arrest and BBC3 (PUMA) to trigger apoptosis.[7][9] This response is particularly potent in hematological malignancies.[10]

Diagram: p53-Dependent Nucleolar Stress Pathway

p53-Independent Pathways

CX-5461 retains significant anti-tumor activity in p53-deficient cells through several parallel mechanisms.[7][11] These pathways are crucial for its broader clinical applicability, especially in solid tumors where TP53 mutations are prevalent.[4]

DNA Damage Response (DDR) Activation

CX-5461 triggers a robust DDR pathway even in the absence of p53.[7]

-

Mechanism: Inhibition of Pol I transcription creates an unusual rDNA chromatin structure, with relaxed DNA repeats that are devoid of the transcription machinery.[7] This state is recognized by the DDR machinery, leading to the activation of the primary sensor kinases ATM and ATR, followed by their downstream effectors CHK1 and CHK2.[3][4] This activation occurs without evidence of widespread DNA double-strand breaks (indicated by γH2AX), suggesting a localized signal originating from the nucleolus.[7]

-

Outcome: The primary outcome of this p53-independent DDR activation is a potent G2/M cell cycle arrest.[4][7]

G-Quadruplex (G4) Stabilization and Synthetic Lethality

CX-5461 has been identified as a potent stabilizer of G-quadruplexes—secondary structures formed in guanine-rich DNA sequences.[5]

-

Mechanism: G4 structures are prevalent in oncogene promoters (e.g., c-MYC) and telomeres. By stabilizing these structures, CX-5461 can stall DNA replication forks, leading to replication stress and the formation of DNA breaks.[5][12]

-

Outcome: In cancer cells with a pre-existing deficiency in the homologous recombination (HR) DNA repair pathway (e.g., those with BRCA1/2 or PALB2 mutations), the accumulation of DNA damage caused by CX-5461 cannot be repaired efficiently.[13] This creates a synthetic lethal interaction, leading to selective cell death in HR-deficient tumors.[4][14] This mechanism is the basis for its FDA 'Fast Track Designation' in this patient population.[13]

Downregulation of c-MYC

In certain cancers like multiple myeloma, CX-5461 has been shown to suppress the key oncogene c-MYC.[11]

-

Mechanism: This effect is largely p53-independent. Mechanistic studies show that CX-5461 leads to a rapid decrease in both MYC protein and mRNA levels.[11][15] The reduction in mRNA is attributed to increased transcript degradation, mediated by an enhanced binding of the RNA-induced silencing complex (RISC) to the MYC transcript.[11]

-

Outcome: Downregulation of MYC, a master regulator of cell growth and proliferation, contributes significantly to the anti-tumor effects of CX-5461.[15]

Diagram: p53-Independent Pathways of CX-5461

Quantitative Data Summary

The efficacy of CX-5461 varies across different cancer types and genetic backgrounds. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of CX-5461 in Myeloma Cell Lines

| Cell Line | TP53 Status | Resistance Model | IC50 (nM) |

|---|---|---|---|

| RPMI-8226 BR | Mutant | Bortezomib-Resistant | 639 |

| RPMI-8226 CR | Mutant | Carfilzomib-Resistant | 55 |

| RPMI-8226 Dox40 | Mutant | Doxorubicin-Resistant | 464 |

| MM1.S R10R | Wild-Type | Lenalidomide-Resistant | 44 |

Data sourced from studies on multiple myeloma, demonstrating efficacy in both TP53 wild-type and mutant cells, and overcoming resistance to standard agents.[11]

Table 2: Molecular Effects of CX-5461 in Eµ-Myc Lymphoma Cells

| Parameter | Treatment | Time Point | Observation |

|---|---|---|---|

| p53 Protein | 50 nM CX-5461 | 1 hour | Increased protein levels |

| p21 mRNA | 50 nM CX-5461 | 1 hour | Transcriptional upregulation |

| PUMA mRNA | 50 nM CX-5461 | 1 hour | Transcriptional upregulation |

| Caspase 3 | 50 nM CX-5461 | 2 hours | Cleavage and activation |

| c-MYC Protein | 50 nM CX-5461 | 1-3 hours | No significant change |

Data highlights the rapid activation of the p53 pathway without affecting MYC protein levels in this specific lymphoma model.[9]

Key Experimental Protocols

The characterization of CX-5461's mechanisms relies on a suite of standard and advanced molecular biology techniques.

Western Blotting for Protein Analysis

-

Objective: To quantify changes in protein levels (e.g., p53, p21, γH2AX, cleaved Caspase 3) following CX-5461 treatment.

-

Methodology:

-

Cell Lysis: Cells are treated with CX-5461 for specified durations. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated on SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, followed by incubation with primary antibodies overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control (e.g., β-actin, GAPDH).[7][9]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure changes in mRNA levels of target genes (e.g., p21, PUMA, c-MYC).

-

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) and treated with DNase I.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

PCR Amplification: Real-time PCR is performed using a SYBR Green or TaqMan-based assay with gene-specific primers.

-

Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[9]

-

Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of CX-5461 on cell cycle distribution (e.g., G2/M arrest).

-

Methodology:

-

Cell Treatment & Harvesting: Cells are treated with CX-5461 for 24-48 hours. Both adherent and floating cells are collected.

-

Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) while vortexing, then stored at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Samples are analyzed on a flow cytometer, acquiring fluorescence data from at least 10,000 events.

-

Analysis: The percentage of cells in G1, S, and G2/M phases is quantified based on DNA content (PI fluorescence intensity) using analysis software (e.g., FlowJo, ModFit).[7]

-

Diagram: General Experimental Workflow

Conclusion and Future Directions

CX-5461 is a multi-modal anti-cancer agent whose activity extends beyond its primary designation as a Pol I inhibitor. Its ability to activate the canonical p53-dependent nucleolar stress pathway provides a strong therapeutic rationale for p53 wild-type malignancies. Critically, its efficacy in p53-mutant cancers, driven by the induction of the DNA damage response and the exploitation of synthetic lethal relationships in HR-deficient tumors, significantly broadens its clinical potential. The ongoing clinical trials investigating CX-5461, particularly in solid tumors with specific DNA repair deficiencies, will be crucial in defining its role in the modern oncology landscape.[13][16] Future research should focus on identifying robust biomarkers to predict response and exploring rational combination strategies, such as pairing CX-5461 with PARP inhibitors or autophagy inhibitors, to maximize its therapeutic benefit.[4][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Therapy | The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

- 4. The RNA polymerase I transcription inhibitor CX-5461 cooperates with topoisomerase 1 inhibition by enhancing the DNA damage response in homologous recombination-proficient high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Inhibition of RNA polymerase I transcription initiation by CX-5461 activates non-canonical ATM/ATR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RNA Polymerase I Inhibition with CX-5461 as a Novel Therapeutic Strategy to Target MYC in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CX-5461 Inhibits Pancreatic Ductal Adenocarcinoma Cell Growth, Migration and Induces DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. targetedonc.com [targetedonc.com]

- 15. RNA Polymerase I Inhibition with CX-5461 as a Novel Therapeutic Strategy to Target MYC in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. molbiolcell.org [molbiolcell.org]

The Initial Discovery and Synthesis of CX-5461 Dihydrochloride: A Technical Overview

Introduction: CX-5461, also known as Pidnarulex, is a first-in-class, orally bioavailable small molecule that has garnered significant attention in the field of oncology.[1][2][3] Initially identified as a selective inhibitor of RNA Polymerase I (Pol I) transcription, its mechanism of action has since been revealed to be multifaceted, involving the stabilization of G-quadruplex structures and topoisomerase II (TOP2) poisoning.[1][4][5] This technical guide provides an in-depth look at the discovery, synthesis, and molecular pharmacology of CX-5461 dihydrochloride (B599025), tailored for researchers and professionals in drug development.

Discovery and Rationale

CX-5461 was developed through a medicinal chemistry program aimed at identifying selective inhibitors of Pol I as a therapeutic strategy against cancer.[6][7] The rationale was based on the observation that cancer cells exhibit upregulated ribosome biogenesis to sustain their high proliferation rates, making the Pol I machinery a compelling therapeutic target.[2] The discovery program, led by Cylene Pharmaceuticals, utilized tandem cell- and molecular-based screening to design and identify CX-5461 as a potent and selective inhibitor of rRNA synthesis.[3][6] It was first described in the scientific literature in 2011.[1]

Synthesis of CX-5461

The chemical name for CX-5461 is 2-(4-methyl-[8][9]diazepan-1-yl)-5-oxo-5H-7-thia-1,11b-diaza-benzo[c]fluorene-6-carboxylic acid (5-methyl-pyrazin-2-ylmethyl)-amide.[2][3] A key step in its synthesis involves the reaction of a benzothiazole (B30560) ethyl ester with dichloronicotinyl chloride in the presence of magnesium chloride and triethylamine (B128534) in acetonitrile.[10] While detailed, step-by-step protocols are proprietary, the core structure is a pyridoquinazolinecarboxamide derivative.[11] The dihydrochloride salt form is commonly used for in vitro and in vivo studies.

Mechanism of Action

The antitumor activity of CX-5461 is attributed to several interconnected mechanisms:

-

Inhibition of RNA Polymerase I Transcription: CX-5461 was initially characterized by its ability to selectively inhibit the transcription of ribosomal RNA (rRNA) by Pol I.[6][7][12] It achieves this by disrupting the interaction between the transcription initiation factor SL1 and the rDNA promoter, preventing the formation of the pre-initiation complex.[8][9][13] This inhibition of rRNA synthesis is a key trigger for subsequent cellular responses.[6]

-

G-Quadruplex Stabilization: More recent studies have identified CX-5461 as a stabilizer of G-quadruplex (G4) structures.[1] G4s are secondary structures that can form in guanine-rich nucleic acid sequences and are involved in regulating gene expression. By stabilizing these structures, CX-5461 can interfere with DNA replication and transcription, contributing to its cytotoxic effects, particularly in cancer cells with deficiencies in homologous recombination repair (HRD), such as those with BRCA1/2 mutations.[1][14][15]

-

Topoisomerase II Poisoning: Evidence suggests that the primary cytotoxic mechanism of CX-5461 is topoisomerase II (TOP2) poisoning.[4][5] This action leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response (DDR).[4]

These primary actions induce a cascade of cellular events, including nucleolar stress, cell cycle arrest, senescence, and autophagy, ultimately leading to cancer cell death through both p53-dependent and p53-independent pathways.[1][6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CX-5461 from preclinical studies.

Table 1: In Vitro Inhibition of rRNA Synthesis (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| MIA PaCa-2 | Pancreatic Cancer | 54 | [16][17] |

| A375 | Melanoma | 113 | [16][17] |

| HCT-116 | Colorectal Carcinoma | 142 | [16][17] |

| Eµ-Myc | Lymphoma | 27.3 | [17] |

Table 2: In Vitro Antiproliferative Activity (EC50)

| Cell Line | Cancer Type | EC50 (nM) | Citation(s) |

| A375 | Melanoma | 58 | [16][17] |

| MIA PaCa-2 | Pancreatic Cancer | 74 | [16][17] |

| HCT-116 | Colorectal Carcinoma | 167 | [16][17] |

| Mean (Panel) | Various Cancers | 147 | [16][17] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Cancer Type | Dosage & Route | Outcome | Citation(s) |

| MIA PaCa-2 | Pancreatic Cancer | 50 mg/kg, p.o. | 69% Tumor Growth Inhibition (TGI) on day 31 | [16][17] |

| A375 | Melanoma | 50 mg/kg, p.o. | 79% TGI on day 32 | [16][17] |

| Eµ-Myc | Lymphoma | 50 mg/kg, p.o. | 84% repression in Pol I transcription at 1 hr; rapid reduction in tumor burden | [16][17] |

Key Experimental Protocols

The initial characterization of CX-5461 involved several key experimental assays to determine its selectivity and mechanism of action.

qRT-PCR Assay for Selective Inhibition of RNA Polymerase I Transcription

This cell-based assay was crucial in demonstrating the selectivity of CX-5461 for Pol I over Pol II.

-

Cell Plating: Cancer cells (e.g., 3000 cells/well) are plated in 96-well plates.

-

Compound Treatment: The following day, cells are treated with serial dilutions of CX-5461 (e.g., 8 nM to 25 µM) for a short duration (e.g., 2 hours).

-

RNA Isolation: Total RNA is isolated from the treated cells using a suitable kit (e.g., RNeasy kit).

-

qRT-PCR: The relative levels of newly synthesized 45S pre-rRNA (a Pol I transcript) and a control mRNA (e.g., c-myc, a Pol II transcript) are quantified using specific primer-probe sets.

-

Analysis: The differential inhibition of pre-rRNA versus mRNA synthesis is calculated to determine the selectivity of the compound for Pol I transcription.[10]

Cell-Free Pol I Transcription Assay

To confirm the direct effect of CX-5461 on the Pol I transcription machinery, a cell-free assay was developed.[10]

-

Reaction Setup: A reaction mixture is prepared containing a DNA template with the rDNA promoter, nuclear extract from HeLa cells (as a source of Pol I and transcription factors), and buffer components.[10]

-

Compound Incubation: Test compounds, including CX-5461, are added to the mixture and incubated.[10]

-

Transcription Initiation: Transcription is initiated by adding a mix of ribonucleoside triphosphates (rNTPs).[10]

-

Termination and Measurement: After incubation, the reaction is stopped, and the amount of newly synthesized rRNA is quantified to determine the inhibitory activity of the compound.[10]

Clinical Development

CX-5461 (Pidnarulex) has progressed into clinical trials for various malignancies. It has been investigated as a monotherapy and in combination with other agents in patients with advanced hematologic cancers and solid tumors, particularly those with mutations in DNA damage repair pathways like BRCA1/2 and PALB2.[1][14][18] The FDA has granted Fast Track Designation to CX-5461 for patients with breast and ovarian cancers harboring these mutations.[1][19] Clinical trials are ongoing to determine the recommended Phase 2 dose, safety, and efficacy in these patient populations.[15][19]

Conclusion

The discovery of CX-5461 represents a significant advancement in targeting the fundamental process of ribosome biogenesis for cancer therapy. Its evolution from a selective Pol I inhibitor to a multi-modal agent that also stabilizes G-quadruplexes and poisons topoisomerase II highlights the complexity of its antitumor activity. The ongoing clinical investigations will further delineate its therapeutic potential and solidify its role in the treatment of cancers with specific genetic vulnerabilities.

References

- 1. The G-quadruplex ligand CX-5461: an innovative candidate for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of CX-5461, the First Direct and Selective Inhibitor of RNA Polymerase I, for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The primary mechanism of cytotoxicity of the chemotherapeutic agent CX-5461 is topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The chemotherapeutic agent CX-5461 irreversibly blocks RNA polymerase I initiation and promoter release to cause nucleolar disruption, DNA damage and cell inviability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA Polymerase I Inhibition with CX-5461 as a Novel Therapeutic Strategy to Target MYC in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CX-5461 Enhances the Efficacy of APR-246 via Induction of DNA Damage and Replication Stress in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Facebook [cancer.gov]

- 19. onclive.com [onclive.com]

The Dual Impact of CX-5461: A Technical Guide to its Role in Nucleolar Stress and the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-5461, a potent and selective small molecule inhibitor, has emerged as a promising therapeutic agent in oncology. Initially identified as a specific inhibitor of RNA Polymerase I (Pol I) transcription, its mechanism of action is now understood to be multifaceted, extending beyond the nucleolus to induce a robust DNA damage response (DDR).[1][2][3] This technical guide provides an in-depth exploration of CX-5461's effects on these two critical cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Induction of Nucleolar Stress

The primary and most well-characterized function of CX-5461 is the inhibition of Pol I-mediated transcription of ribosomal DNA (rDNA) within the nucleolus.[1][3] This targeted inhibition disrupts ribosome biogenesis, a fundamental process for cell growth and proliferation, thereby inducing a state of "nucleolar stress."[4][5]

Ribosomal DNA Transcription Inhibition

CX-5461 selectively targets the Pol I transcription machinery, preventing the synthesis of ribosomal RNA (rRNA), the scaffolding for ribosome assembly.[1][3] This leads to a rapid decrease in the levels of 45S pre-rRNA, the precursor to mature rRNA. The inhibition of rRNA synthesis is a key initiating event that triggers downstream cellular responses.[6][7]

p53-Dependent and -Independent Nucleolar Stress Response

The cellular response to nucleolar stress induced by CX-5461 involves both p53-dependent and p53-independent pathways.

-

p53-Dependent Pathway: In cells with wild-type p53, nucleolar stress leads to the release of ribosomal proteins, such as RPL11 and RPL5, from the nucleolus. These proteins bind to and inhibit MDM2, a key negative regulator of p53. This inhibition stabilizes and activates p53, leading to the transcriptional upregulation of its target genes, including the cell cycle inhibitor p21, and pro-apoptotic proteins like PUMA.[8] This ultimately results in cell cycle arrest, senescence, or apoptosis.[6][8]

-

p53-Independent Pathway: CX-5461 has also demonstrated efficacy in p53-deficient or mutant cancer cells.[9][10] In these contexts, the nucleolar stress can trigger p53-independent apoptosis and cell cycle arrest, often through the activation of other stress response pathways.

Induction of the DNA Damage Response

Beyond its effects on the nucleolus, CX-5461 is a potent activator of the DNA damage response (DDR). This activity is attributed to at least two distinct, yet potentially interconnected, mechanisms: the stabilization of G-quadruplexes and the poisoning of topoisomerase II.[11][12][13][14]

G-Quadruplex Stabilization

CX-5461 has been shown to bind to and stabilize G-quadruplex (G4) structures, which are non-canonical four-stranded DNA secondary structures.[14][15] G4s are enriched in promoter regions of oncogenes and telomeres. Their stabilization by CX-5461 can impede DNA replication and transcription, leading to replication fork stalling and the generation of DNA double-strand breaks (DSBs).[14] This is particularly relevant in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, creating a synthetic lethal interaction.[14][15]

Topoisomerase II Poisoning

There is growing evidence that CX-5461 can act as a topoisomerase II (TOP2) poison.[11][12][13] TOP2 enzymes are crucial for resolving DNA topological problems during replication and transcription. TOP2 poisons trap the enzyme in a covalent complex with DNA, leading to the formation of DSBs.[16] The TOP2 poisoning activity of CX-5461 contributes significantly to its cytotoxic effects and the induction of a widespread DDR.

Activation of ATM/ATR Signaling

The DNA damage induced by CX-5461, through both G4 stabilization and TOP2 poisoning, leads to the activation of the central DDR kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[17][18] These kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (to form γH2AX), a well-established marker of DSBs, and checkpoint kinases CHK1 and CHK2.[18][19] This signaling cascade orchestrates cell cycle arrest, providing time for DNA repair, or if the damage is too severe, triggers apoptosis.[6][17]

Quantitative Data on CX-5461's Effects

The following tables summarize key quantitative data on the biological activity of CX-5461 across various cancer cell lines.

Table 1: IC50 Values of CX-5461 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 0.011 | [1] |

| SR | Leukemia | Wild-Type | 0.013 | [1] |

| A549 | Lung Carcinoma | Wild-Type | 0.169 | [20] |

| HCT-116 | Colorectal Carcinoma | Wild-Type | ~0.1 | [9] |

| A375 | Melanoma | Wild-Type | ~0.1 | [9] |

| MIA PaCa-2 | Pancreatic Carcinoma | Mutant | ~0.2 | [9] |

| Hs578T | Breast Cancer | Mutant | 9.24 | [2] |

| T47D | Breast Cancer | Mutant | 11.35 | [2] |

| BT474 | Breast Cancer | Wild-Type | 4.33 | [2] |

| BT483 | Breast Cancer | Wild-Type | 6.64 | [2] |

| PEO1 | Ovarian Cancer | Mutant (BRCA2) | ~0.1 | [6] |

| PEO1 CbR | Ovarian Cancer | Wild-Type (BRCA2) | >1.0 | [6] |

| CaSki | Cervical Cancer | Wild-Type | ~0.05 | [6] |

| LN18 | Glioblastoma | Mutant | ~0.1 | [6] |

| CHP-134 | Neuroblastoma | Wild-Type | ~0.2 | [21] |

| IMR-5 | Neuroblastoma | Wild-Type | ~0.05 | [21] |

| KELLY | Neuroblastoma | Mutant | ~2.0 | [21] |

| BE(2)-M17 | Neuroblastoma | Wild-Type | ~10.0 | [21] |

Table 2: Effect of CX-5461 on Key Protein Levels

| Cell Line | Treatment | Protein | Change in Level | Reference |

| MV4-11 | 1 µM CX-5461 | p53 | Significant activation | [1] |

| SR | 1 µM CX-5461 | p53 | Significant activation | [1] |

| MV4-11 | 1 µM CX-5461 | p21 | Significant activation | [1] |

| SR | 1 µM CX-5461 | p21 | Significant activation | [1] |

| Eµ-Myc Lymphoma | 50 nM CX-5461 (1 hr) | p53 | Increased levels | [8] |

| HCT116 | 1 µM CX-5461 (12 hr) | p53 | Stabilization | [22] |

| HepG2 | 1 µM CX-5461 (12 hr) | p53 | Stabilization | [22] |

| MCF7 | 1 µM CX-5461 (12 hr) | p53 | Stabilization | [22] |

| LoVo | 1 µM CX-5461 (12 hr) | p53 | Stabilization | [22] |

| PANC-1 | 50 nM CX-5461 + 2 Gy IR (24 hr) | γH2AX foci | Significant increase | [19] |

| HeLa | 50 nM CX-5461 + 2 Gy IR (24 hr) | γH2AX foci | Significant increase | [19] |

| SUM159PT | 0.5 µM CX-5461 | γH2AX | Massive induction | [18] |

| OVCAR4 | 1 µM CX-5461 (3 hr) | γH2AX foci | Increased formation | [23] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Resazurin-Based)